N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h4,7-13H,1-3,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVYFXTNZMMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with cyclohexanecarboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The imidazo[2,1-b]thiazole core and phenyl substituents undergo oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-CPBA.
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Conditions : Aqueous or alcoholic solvents at 60–80°C.
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Products : Hydroxylated derivatives or sulfoxide/sulfone formation on the thiazole sulfur.
Key Findings :
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Oxidation of the thiazole sulfur produces sulfoxide intermediates, which can further oxidize to sulfones under prolonged conditions.
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Hydroxylation preferentially occurs at the para-position of the phenyl ring due to steric hindrance from the cyclohexanecarboxamide group.
Reduction Reactions
The amide and aromatic systems participate in selective reductions:
| Reduction Target | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexanecarboxamide | LiAlH₄ | Anhydrous THF, 0°C → RT | Cyclohexanemethylamine | 72–85 |
| Imidazo-thiazole ring | H₂/Pd-C | Ethanol, 50 psi | Partially saturated heterocycle | 63 |
Mechanistic Notes :
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LiAlH₄ selectively reduces the amide to an amine without affecting the thiazole ring.
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Catalytic hydrogenation partially saturates the imidazo-thiazole system but leaves the phenyl ring intact.
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the phenyl ring:
Halogenation :
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Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.
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Position : Meta to the imidazo-thiazole group due to electronic deactivation by the carboxamide.
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Application : Brominated derivatives serve as intermediates for Suzuki coupling reactions.
Nitration :
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Conditions : HNO₃/H₂SO₄ at 0–5°C.
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Outcome : Introduces nitro groups at the ortho position relative to the carboxamide.
Biological Activity Linked to Reactivity
The compound's chemical modifications correlate with its pharmacological effects:
Critical Observations :
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Bromination enhances antibacterial potency by improving target binding affinity.
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Sulfone formation reduces anticancer activity compared to parent compound, suggesting sulfur oxidation disrupts target interactions .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life (h) | Major Degradation Pathway |
|---|---|---|
| 1.2 (stomach) | 0.8 | Hydrolysis of carboxamide |
| 7.4 (blood) | 12.5 | Oxidation of thiazole sulfur |
| 9.0 (intestine) | 4.2 | Ring-opening of imidazo-thiazole |
Data derived from simulated fluid studies.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death . In cancer cells, it may interfere with cell division or induce apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These include compounds like benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives.
Levamisole: A well-known imidazo[2,1-b]thiazole derivative with immunomodulatory properties.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structure, which imparts distinct biological activities. Its cyclohexanecarboxamide moiety may contribute to its enhanced stability and bioavailability compared to other similar compounds .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[2,1-b]thiazole derivatives, which are known for their biological activities. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, demonstrating promising results in several areas:
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Antitumor Activity :
- A study reported that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative properties against various cancer cell lines. For instance, derivatives showed IC50 values in the submicromolar range against murine leukemia and human cervical carcinoma cells . The specific activity of this compound remains to be fully elucidated but is expected to align with these findings.
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Inhibition of Focal Adhesion Kinase (FAK) :
- Research has highlighted that imidazo[2,1-b]thiazole compounds can inhibit FAK phosphorylation in pancreatic cancer cells . This inhibition is crucial as FAK is involved in cancer cell migration and invasion. The potential of this compound to act similarly could position it as a candidate for further development.
- Antibacterial and Antitubercular Activity :
The mechanisms through which this compound exerts its biological effects are not fully characterized but are likely related to the following:
- Inhibition of Key Kinases : The inhibition of kinases such as FAK may disrupt signaling pathways critical for tumor cell proliferation and survival.
- Modulation of Enzymatic Activities : Similar compounds have been shown to affect various enzymes involved in metabolic processes and cellular signaling .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question: What is the primary biological target and mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide in metabolic disease research?
Answer:
The compound primarily targets SIRT1 , a NAD⁺-dependent deacetylase involved in metabolic regulation. Mechanistically, it enhances SIRT1 activity by promoting the deacetylation of downstream targets like PGC-1α, which drives mitochondrial biogenesis and oxidative metabolism .
Methodological Approach:
- In vitro validation : Use SIRT1-specific fluorometric assays (e.g., Fluor de Lys) with recombinant SIRT1 and acetylated peptide substrates. Include controls with EX-527 (SIRT1 inhibitor) to confirm specificity .
- Cellular assays : Measure mitochondrial DNA copy number (qPCR) and protein markers (NDUFB8, ATP synthase α) via Western blot in renal proximal tubular cells (RPTCs) after 24-hour treatment .
Basic Research Question: How can researchers synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
Answer:
Derivatives are synthesized via modular routes, such as:
- Heck coupling : To introduce aryl/heteroaryl groups at the imidazo[2,1-b]thiazole core .
- Sulfonation/sulfamation : Oxidize sulfide intermediates to sulfones using oxone, followed by demethylation with BBr₃ .
Key Steps :
Optimize reaction conditions (e.g., palladium catalysts, temperature) for coupling efficiency.
Purify intermediates via column chromatography and confirm structures using NMR and HRMS .
Advanced Research Question: How can conflicting data on SIRT1 activation by this compound class be resolved?
Answer:
Discrepancies may arise from assay artifacts (e.g., Fluor de Lys substrate bias) or off-target effects.
Resolution Strategies :
- Direct vs. indirect assays : Compare fluorometric results with mass spectrometry-based deacetylation assays (e.g., monitoring acetyl-lysine removal on native substrates like p53) .
- Genetic validation : Use SIRT1-knockout cells or siRNA-mediated knockdown to confirm target specificity .
- Dose-response profiling : Test a range of concentrations (e.g., 0.1–10 µM) to exclude non-linear effects .
Advanced Research Question: What experimental designs are optimal for assessing mitochondrial biogenesis in vivo?
Answer:
In vivo models : Use diet-induced obese mice or oxidative injury models (e.g., TBHP-treated rodents) .
Key Endpoints :
- Mitochondrial respiration : Measure oxygen consumption (QO₂) in isolated mitochondria using Clark-type electrodes .
- Functional recovery : Post-treatment ATP levels and ROS scavenging capacity (via glutathione assays) .
- Tissue-specific effects : Prioritize liver, kidney, and skeletal muscle for histology and gene expression (e.g., PGC-1α, TFAM) .
Basic Research Question: What solubility and formulation challenges are associated with this compound, and how can they be addressed?
Answer:
The compound has poor aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (38 mg/mL) .
Formulation Solutions :
- In vitro : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).
- In vivo : Use carriers like cyclodextrins or lipid nanoparticles for IP/IV administration .
Advanced Research Question: How can researchers differentiate between on-target (SIRT1) and off-target effects in anti-tumor studies?
Answer:
- Pharmacological controls : Co-treat with SIRT1 inhibitors (e.g., EX-527) to reverse phenotype .
- Multi-omics profiling : Perform RNA-seq and acetyl-proteomics to identify SIRT1-dependent pathways (e.g., fatty acid oxidation) vs. off-target pathways (e.g., ER stress) .
- Xenograft models : Compare tumor growth inhibition in wild-type vs. SIRT1-deficient mice .
Basic Research Question: What are the key quality control assays for validating compound purity and stability?
Answer:
- Purity : HPLC with UV detection (≥95% purity; C18 column, acetonitrile/water gradient) .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by LC-MS to detect degradation products .
Advanced Research Question: How can metabolic stability and CYP450 interactions be evaluated for translational research?
Answer:
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to calculate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
